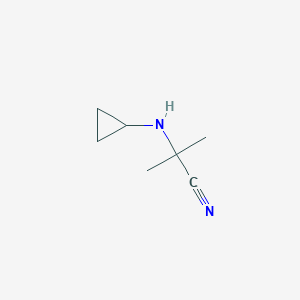
2-(Cyclopropylamino)-2-methylpropanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Cyclopropylamino)-2-methylpropanenitrile is an organic compound with the molecular formula C7H12N2 It is characterized by the presence of a cyclopropylamino group attached to a methylpropanenitrile backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylamino)-2-methylpropanenitrile typically involves the reaction of cyclopropylamine with 2-methylpropanenitrile under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the cyclopropylamine, followed by nucleophilic substitution with 2-methylpropanenitrile. The reaction is usually carried out in an inert solvent like tetrahydrofuran at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of catalysts and advanced purification techniques such as distillation and crystallization are employed to achieve high purity levels required for various applications.
化学反应分析
Types of Reactions
2-(Cyclopropylamino)-2-methylpropanenitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the nitrile group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in tetrahydrofuran.
Major Products Formed
Oxidation: Cyclopropylamino ketones or carboxylic acids.
Reduction: Cyclopropylamines.
Substitution: Various substituted nitriles depending on the nucleophile used.
科学研究应用
2-(Cyclopropylamino)-2-methylpropanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(Cyclopropylamino)-2-methylpropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and structural interactions are essential to understand its full mechanism of action.
相似化合物的比较
Similar Compounds
- 2-(Cyclopropylamino)nicotinonitrile
- Cyclopropylamine
- 2-Methylpropanenitrile
Comparison
2-(Cyclopropylamino)-2-methylpropanenitrile is unique due to the presence of both a cyclopropylamino group and a nitrile group, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in research and industry.
生物活性
2-(Cyclopropylamino)-2-methylpropanenitrile, with the CAS number 791079-94-2, is a compound that has garnered interest due to its potential biological activities. This article will explore its chemical properties, biological interactions, and relevant research findings, including case studies and tables summarizing key data.
- Molecular Formula : C₇H₁₂N₂
- Molecular Weight : 124.18 g/mol
- Structure : The compound features a cyclopropyl group attached to an amino group and a nitrile functional group, which may influence its biological activity.
Binding Properties
Recent studies have focused on the binding properties of this compound with various biological targets. These interactions are crucial for understanding the compound's potential therapeutic applications. While specific binding affinities are not extensively documented, the presence of the nitrile and amino groups suggests that it may interact with receptors or enzymes involved in various biological pathways.
Toxicity and Safety
The compound is classified as hazardous (Hazard Class 6.1), indicating potential toxicity. Careful handling is required to mitigate risks associated with exposure. The reactivity of the nitrile group allows for nucleophilic substitution reactions, which could be leveraged in synthetic applications but also raises safety concerns regarding its biological effects.
Comparative Analysis with Related Compounds
The following table summarizes structural similarities and unique aspects of this compound compared to related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Cyclopropylamine | Contains cyclopropyl group | Simpler structure; lacks nitrile functionality |
| 3-(Cyclopropylamino)propionitrile | Similar amino and nitrile groups | Different carbon chain length |
| Procyazine | Contains similar amino and nitrile functionalities | Has additional aromatic characteristics |
The uniqueness of this compound lies in its specific combination of functional groups, which may impart distinct biological activities compared to its analogs.
属性
IUPAC Name |
2-(cyclopropylamino)-2-methylpropanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-7(2,5-8)9-6-3-4-6/h6,9H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWSWYVBEZGYLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)NC1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














